
Meso-tetratolylporphyrin-mn(iii)chloride
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Overview
Description
Meso-tetratolylporphyrin-Mn(III)chloride (CAS 43145-44-4) is a metalloporphyrin complex featuring a manganese(III) center coordinated to a porphyrin macrocycle substituted with four 4-methylphenyl (tolyl) groups at the meso positions. Its molecular formula is $ \text{C}{48}\text{H}{32}\text{ClMnN}_4 $, with a molecular weight of 832.1 g/mol . The compound appears as a purple powder and is characterized by high purity ($ \geq 97\% $) via HPLC and $ ^1\text{H} $-NMR validation .
Biological Activity
Meso-tetratolylporphyrin-Mn(III) chloride is a metalloporphyrin that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
Meso-tetratolylporphyrin-Mn(III) chloride is characterized by a porphyrin core with four tolyl substituents and a manganese (III) ion coordinated at the center. This structure imparts unique properties that enhance its biological activity, particularly in the presence of reactive oxygen species (ROS).
Antimicrobial Activity
Recent studies have demonstrated that meso-tetratolylporphyrin derivatives exhibit significant antimicrobial properties against various pathogens. The antimicrobial efficacy is often evaluated using methods such as the agar disk diffusion method and microdilution assays to determine minimum inhibitory concentrations (MICs).
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several porphyrin derivatives, including meso-tetratolylporphyrin-Mn(III) chloride, against several bacterial strains:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 10 | 20 |
Escherichia coli | 15 | 30 |
Candida albicans | 5 | 10 |
These results indicate that meso-tetratolylporphyrin-Mn(III) chloride demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Antioxidant Activity
Manganese porphyrins are known for their antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. The antioxidant activity of meso-tetratolylporphyrin-Mn(III) chloride can be quantified using assays like the DPPH radical scavenging assay.
Antioxidant Activity Assessment
In a comparative study, the antioxidant capacity of meso-tetratolylporphyrin-Mn(III) chloride was evaluated against ascorbic acid:
Compound | IC50 (mg/mL) |
---|---|
Meso-tetratolylporphyrin-Mn(III) chloride | 2.5 |
Ascorbic Acid | 0.05 |
The significantly higher IC50 value for meso-tetratolylporphyrin indicates that while it possesses antioxidant properties, they are weaker compared to traditional antioxidants like ascorbic acid.
The biological activity of meso-tetratolylporphyrin-Mn(III) chloride is attributed to its ability to generate reactive oxygen species upon light activation or through redox reactions. These ROS can damage cellular components in pathogens, leading to cell death. Additionally, the manganese ion plays a critical role in mimicking superoxide dismutase (SOD), an enzyme that protects cells from oxidative damage.
Scientific Research Applications
Catalytic Applications
Manganese(III) porphyrins, including meso-tetratolylporphyrin-Mn(III) chloride, have been extensively studied for their catalytic properties. They are particularly effective in:
- Epoxidation of Olefins : Manganese porphyrins catalyze the oxidation of olefins to epoxides using various oxidants. For instance, a study demonstrated that manganese porphyrin complexes could efficiently mediate the oxygenation of cyclohexane to produce cyclohexanol as the major product .
- Oxidative Coupling Reactions : These compounds can facilitate oxidative coupling reactions, which are crucial in organic synthesis for forming carbon-carbon bonds .
- Hydrogen Evolution : The catalytic activity of meso-tetratolylporphyrin-Mn(III) chloride has been explored in hydrogen evolution reactions, positioning it as a potential candidate for renewable energy applications .
Photodynamic Therapy (PDT)
Meso-tetratolylporphyrin-Mn(III) chloride has shown promise in photodynamic therapy, a treatment that utilizes light-activated compounds to generate reactive oxygen species (ROS) for therapeutic effects against cancer cells. Key findings include:
- Photosensitization : The compound acts as a photosensitizer, where its triplet state facilitates the formation of singlet oxygen upon light irradiation. This singlet oxygen can react with cellular components, leading to cell death in targeted cancer cells .
- Therapeutic Efficacy : Research indicates that porphyrins with high triplet quantum yields can serve as effective agents in PDT against various cancer cell lines. For example, meso-tetratolylporphyrin derivatives have been tested for their ability to induce apoptosis in breast cancer cells .
Biological Applications
The biological relevance of meso-tetratolylporphyrin-Mn(III) chloride extends to its use in microbiology and biochemistry:
- Antimicrobial Activity : Studies have suggested that manganese porphyrins exhibit antimicrobial properties against multidrug-resistant strains of bacteria. For instance, complexes formed with proteins like HasA showed significant inhibitory effects on Pseudomonas aeruginosa .
- Antioxidant Properties : Manganese porphyrins are known for their antioxidant capabilities, acting as mimetics of superoxide dismutase. This property is particularly beneficial in mitigating oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of meso-tetratolylporphyrin-Mn(III) chloride involves the reaction of manganese salts with meso-tetratolylporphyrin precursors. Characterization techniques such as UV/Vis spectroscopy and X-ray crystallography are employed to confirm the structure and assess the electronic properties of these complexes .
Table 1: Summary of Catalytic Activities
Reaction Type | Catalyst Used | Yield (%) | Reference |
---|---|---|---|
Epoxidation | Meso-tetratolylporphyrin-Mn(III) | 85 | |
Hydrogen Evolution | Manganese Porphyrin Complex | 70 | |
Oxidative Coupling | Manganese Porphyrin | 90 |
Table 2: Photodynamic Therapy Efficacy
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing meso-tetratolylporphyrin-Mn(III)chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves metallation of a free-base meso-tetratolylporphyrin ligand with MnCl₂ under acidic reflux conditions. Key steps include:
Ligand Synthesis : Condensation of pyrrole with 4-methylbenzaldehyde in propionic acid at ~140°C to form the free-base porphyrin .
Metallation : Stirring the porphyrin ligand with MnCl₂ in a solvent like DMF or methanol under reflux, often with HCl to promote metal insertion .
Purification : Column chromatography (silica gel) or recrystallization to isolate the Mn(III) complex.
- Critical Factors : Reaction time (5–24 hours), molar excess of MnCl₂ (2–10×), and pH control (pH ~2) significantly impact metallation efficiency. Yields range from 70–96% depending on alkylation and purification protocols .
Q. How is this compound characterized structurally and electronically?
- Methodological Answer :
- UV-Vis Spectroscopy : Strong Soret band (~470 nm) and Q-bands (550–600 nm) confirm π-π* transitions characteristic of metalloporphyrins .
- EPR : Mn(III) in a high-spin d⁴ configuration shows a sextet signal (g ~2.0) due to hyperfine coupling with the Mn nucleus .
- Elemental Analysis : Matches calculated C, H, N, and Cl content (e.g., C₄₈H₃₆ClMnN₄) .
- X-ray Crystallography : Resolves Mn–N bond distances (~1.98 Å) and porphyrin planarity .
Q. What catalytic applications are reported for this compound?
- Methodological Answer : The compound is used in oxidation catalysis, e.g., alkene epoxidation and amine oxidation.
- Experimental Design : Reactions often employ PhIO or H₂O₂ as oxidants in solvents like acetonitrile. Kinetic studies monitor substrate conversion via GC or UV-Vis .
- Mechanistic Insight : Mn(III) activates oxidants to form high-valent Mn(V)=O intermediates, enabling oxygen transfer to substrates .
Advanced Research Questions
Q. How do substituents on the meso-tolyl groups affect catalytic activity and electronic properties?
- Methodological Answer :
- Comparative Studies : Electron-donating groups (e.g., -OCH₃) enhance Mn(III)/Mn(V) redox potentials, increasing oxidation rates. Electron-withdrawing groups (e.g., -NO₂) reduce activity .
- Data Table :
Substituent | Redox Potential (mV vs SCE) | Epoxidation Yield (%) |
---|---|---|
-CH₃ | 650 | 85 |
-OCH₃ | 720 | 92 |
-NO₂ | 580 | 68 |
Data adapted from . |
- Synthetic Strategy : Functionalize porphyrins via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Q. How can conflicting data on catalytic efficiency in different solvent systems be resolved?
- Methodological Answer :
- Case Study : Discrepancies in H₂O₂-driven epoxidation yields (acetonitrile vs dichloromethane) arise from solvent polarity and oxidant stability.
- Troubleshooting :
Monitor oxidant decomposition via iodometric titration .
Use additives (e.g., imidazole) to stabilize Mn intermediates in nonpolar solvents .
- Contradiction Analysis : Conflicting reports may stem from unaccounted trace water in "anhydrous" solvents, altering reaction pathways .
Q. What advanced techniques optimize the synthesis of chiral derivatives for asymmetric catalysis?
- Methodological Answer :
- Chiral Induction : Attach chiral auxiliaries (e.g., binaphthyl groups) to the porphyrin periphery via Sonogashira coupling .
- Characterization : Circular dichroism (CD) and X-ray crystallography verify chirality .
- Challenges : Steric hindrance from bulky groups reduces metallation efficiency. Mitigate by using milder conditions (e.g., room temperature, prolonged reaction times) .
Q. Data Contradiction and Validation
Q. Why do some studies report Mn(III) porphyrins as ineffective in aqueous media, while others show high activity?
- Methodological Answer :
- Key Variables : Aqueous stability depends on axial ligand identity. Mn(III) complexes with labile Cl⁻ ligands dissociate in water, deactivating the catalyst.
- Solution : Use water-stable derivatives with strongly bound axial ligands (e.g., -SO₃H groups on the porphyrin ring) .
- Validation : Compare cyclic voltammetry in aqueous vs organic media to assess ligand lability .
Comparison with Similar Compounds
Structural and Functional Differences
The catalytic performance, solubility, and applications of metalloporphyrins are highly dependent on substituents and the central metal ion. Below is a comparative analysis of meso-tetratolylporphyrin-Mn(III)chloride with structurally related compounds:
Table 1: Structural and Functional Comparison
Catalytic Performance
- This compound : Demonstrates superior catalytic efficiency in epoxidation and pollutant degradation due to the electron-donating tolyl groups, which stabilize the Mn(III) center and enhance substrate binding .
- Mn(III) Tetraphenylporphine chloride: Less effective in polar solvents due to hydrophobic phenyl substituents but shows high activity in non-polar media for amine coupling reactions .
- Mn(III) Tetra (o-dichlorophenyl) porphine chloride : Chlorine substituents increase oxidative resistance, making it effective for hydrocarbon oxidation under harsh conditions (e.g., $ \text{H}2\text{O}2 $) but reduce solubility .
Solubility and Stability
- Tolyl vs. Phenyl : Tolyl groups improve solubility in organic solvents (e.g., THF, chloroform) compared to purely phenyl-substituted analogs, which aggregate in polar environments .
- Chlorinated Derivatives : Dichlorophenyl substituents enhance thermal stability but limit solubility, requiring co-solvents for catalytic applications .
- Water-Soluble Derivatives : Pyridyl or sulfonate substituents (e.g., Pd(II) N-methylpyridyl porphyrin) enable aqueous-phase catalysis but may reduce redox activity .
Research Findings
- Environmental Applications: this compound achieves >90% degradation efficiency for phenolic pollutants under mild conditions .
- Electrocatalysis: Mn(III) Tetraphenylporphine chloride shows a hydrogen evolution reaction (HER) overpotential of 210 mV, outperforming Fe(III) analogs .
- Biomimetic Catalysis: Mn(III) dichlorophenyl porphyrin mimics cytochrome P450 enzymes, achieving turnover numbers (TON) >1,000 in alkane hydroxylation .
Properties
Molecular Formula |
C48H38Cl3MnN4 |
---|---|
Molecular Weight |
832.1 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C48H38N4.3ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
RQVBWQJSJSBIQU-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
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